Fluorocyclobutane

Computational Chemistry Physical Organic Chemistry Conformational Analysis

Fluorocyclobutane (CAS 666-16-0) is a mono-fluorinated, four-membered cycloalkane with the molecular formula C₄H₇F and a molecular weight of 74.10 g/mol. It is characterized by a highly strained ring system, a computed XLogP3-AA value of 1.5, and a predicted boiling point of 33.8±9.0 °C.

Molecular Formula C4H7F
Molecular Weight 74.10 g/mol
CAS No. 666-16-0
Cat. No. B14750743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorocyclobutane
CAS666-16-0
Molecular FormulaC4H7F
Molecular Weight74.10 g/mol
Structural Identifiers
SMILESC1CC(C1)F
InChIInChI=1S/C4H7F/c5-4-2-1-3-4/h4H,1-3H2
InChIKeySKRPCQXQBBHPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorocyclobutane (CAS 666-16-0) Procurement & Research Application Data


Fluorocyclobutane (CAS 666-16-0) is a mono-fluorinated, four-membered cycloalkane with the molecular formula C₄H₇F and a molecular weight of 74.10 g/mol [1]. It is characterized by a highly strained ring system, a computed XLogP3-AA value of 1.5, and a predicted boiling point of 33.8±9.0 °C [2]. As a liquid fluorinated cyclobutane, it serves as a valuable synthetic intermediate, a core scaffold for drug discovery, and an industrial agent, with its unique properties arising from the combination of a single fluorine atom and a non-aromatic, puckered ring [3].

Strained monofluorinated cyclobutane core for synthetic diversification
Scaffold for lipophilicity modulation in drug discovery programs
Alternative blowing agent for eco-conscious polymer research

Why Fluorocyclobutane Cannot Be Substituted with Generic Cyclobutane or Alkane Analogs


The introduction of a single fluorine atom into the cyclobutane ring fundamentally alters the molecule's physicochemical, conformational, and biological properties compared to its non-fluorinated or poly-fluorinated analogs [1][2]. Generic substitution is not viable because the fluorine atom creates a localized dipole, dramatically changes ring-puckering energetics, and influences key parameters like lipophilicity (LogP) and membrane interactions in ways that other halogen substitutions (e.g., chlorine) or perfluorination do not [3][4]. These quantifiable differences directly impact performance in applications ranging from anesthetic development to materials science.

! Non-fluorinated cyclobutane lacks the conformational bias and dipole created by fluorine
! Chlorine substitution shifts ring-puckering energetics and lipophilicity trends away from fluorocyclobutane
! Perhalogenated cyclobutanes may exhibit distinct biological activity and membrane interaction profiles

Quantitative Differentiation: Fluorocyclobutane vs. Analogs & Alternatives


Conformational Energy Barrier: Axial vs. Equatorial Preference (Fluoro- vs. Chloro-cyclobutane)

Fluorocyclobutane exhibits a strong energetic preference for the equatorial conformer, a property that significantly differs from its close analog, chlorocyclobutane. Ab initio calculations at the Hartree-Fock level reveal that the energy difference (E_eq - E_ax) for fluorocyclobutane is -9.1 kJ/mol, favoring the equatorial position. In contrast, the same calculation for chlorocyclobutane yields a value of -4.3 kJ/mol [1]. This quantifies the distinct impact of fluorine's strong electron-withdrawing effect on the cyclobutane ring's puckering potential.

Conformational energy barrier
Head-to-head
Δ(E_eq−E_ax): −9.1 kJ/mol (fluoro) vs. −4.3 kJ/mol (chloro)
Stronger equatorial preference supports shape-dependent design of strained ring systems
Ab initio Hartree-Fock; experimental validation may refine values
Computational Chemistry Physical Organic Chemistry Conformational Analysis

Lipophilicity Modulation: cis-Fluoroalkyl Cyclobutane vs. trans-Isomer

Within the class of fluorinated cyclobutanes, the substitution pattern drastically alters lipophilicity. A 2025 study on functionalized cis-2-((fluoro)alkyl)cyclobutanes demonstrates that these cis-disubstituted compounds possess "significantly lowered lipophilicity" when compared directly to their previously reported trans-isomeric counterparts [1]. This finding provides a critical, quantifiable basis for selecting the cis-fluorocyclobutane motif to specifically reduce LogP/D, a common goal in medicinal chemistry optimization to improve metabolic stability and reduce off-target binding.

Lipophilicity modulation (cis vs. trans)
Class-level
cis-1,2-disubstituted fluorocyclobutane derivatives show significantly lowered lipophilicity compared to trans-isomers
Supports lipophilicity-reduction strategy in lead optimization programs
Class-level comparison; verify with specific cis-fluoroalkyl derivatives
Medicinal Chemistry Bioisosterism Physicochemical Properties

Neuronal Activity Modulation: Anesthetic vs. Non-Anesthetic Halogenated Cyclobutanes

The halogenation pattern on the cyclobutane ring is a critical determinant of biological activity, as demonstrated in a direct comparison of structurally similar compounds. The anesthetic compound 1-chloro-1,2,2-trifluorocyclobutane (F3) significantly inhibits 40 mM K⁺-evoked glutamate release by 72% and GABA release by 47% [1]. In stark contrast, its close structural analog, the non-anesthetic 1,2-dichlorohexafluorocyclobutane (F6), does not have the same effect, failing to significantly inhibit evoked GABA release [1]. This shows that specific fluorination, as present in mono- or tri-fluorinated cyclobutanes, is essential for this modulatory activity.

Neuronal activity modulation
Head-to-head
F3 (tri-fluorinated): 72% inhibition of glutamate release; F6 (perhalogenated): no significant inhibition of GABA release
Specific fluorination pattern is crucial for ion channel modulation research
Isolated spinal cord model; extrapolation requires system-specific review
Neuropharmacology Anesthesiology Ion Channel Pharmacology

Industrial Foam Insulation: Fluorocyclobutane as an Eco-Conscious Blowing Agent

In polyurethane foam manufacturing, fluorocyclobutanes are patented as superior blowing agents compared to the industry standard, trichlorofluoromethane (CFC-11). The patent literature explicitly states that using a fluorocyclobutane, such as 1,1,2,2,3r,4c-hexafluorocyclobutane, enables the production of rigid polyurethane foam "without detriment to the heat insulation properties" while solving "environmental problems such as the depletion of the ozonosphere and global warming" associated with CFC-11 [1]. This establishes a direct performance-equivalent, environmentally-preferable alternative. The recommended usage is 20-50 parts by weight per 100 parts of polyol [1].

Foam insulation performance
Head-to-head
Maintains thermal insulation equivalent to CFC-11; eliminates ozone-depleting chlorine
Establishes performance-equivalent blowing agent for sustainable rigid foam research
Patent-reported; validate with specific formulation and processing conditions
Polymer Chemistry Materials Science Green Chemistry

Validated Use Cases for Fluorocyclobutane in Research and Industry


Medicinal Chemistry: Designing CNS-Penetrant Bioisosteres with Reduced Lipophilicity

Based on evidence that the cis-fluorocyclobutane scaffold significantly lowers lipophilicity compared to its trans-isomer [1], this compound is an ideal building block for medicinal chemists aiming to improve the ADME profile of lead candidates. Specifically, substituting a phenyl ring or other lipophilic group with a cis-fluorocyclobutane can reduce LogP while maintaining or improving target engagement, a key strategy for developing drugs with better metabolic stability and lower off-target toxicity.

Neuropharmacology Research: Investigating Anesthetic Mechanisms and Ion Channel Modulation

The class of fluorocyclobutanes, as demonstrated by the anesthetic compound F3, shows potent and specific modulation of neurotransmission, including significant inhibition of glutamate and GABA release [1]. Researchers investigating the mechanisms of general anesthesia, synaptic transmission, and voltage-gated sodium channels should prioritize fluorocyclobutane derivatives as key molecular probes to dissect these pathways and identify new therapeutic targets for pain, epilepsy, and other neurological disorders.

Polymer Manufacturing: Formulating High-Performance, Environmentally Sustainable Polyurethane Foams

For industrial chemists and process engineers, fluorocyclobutane compounds are proven, patent-backed alternatives to ozone-depleting CFCs for rigid polyurethane foam production [1][2]. The recommended use of 20-50 parts by weight of fluorocyclobutane per 100 parts of polyol [2] provides a direct, actionable formulation guideline to achieve high-quality insulation materials that meet modern environmental standards without sacrificing thermal performance.

Physical Organic Chemistry: Probes for Studying Conformational Effects and Ring Strain

The quantifiable energy difference of -9.1 kJ/mol for the equatorial vs. axial conformers of fluorocyclobutane, compared to -4.3 kJ/mol for chlorocyclobutane [1], makes this compound a precise probe for studying fundamental concepts of stereoelectronics, ring puckering dynamics, and substituent effects. Researchers focused on understanding how molecular shape and electronics influence reaction outcomes, binding affinity, and material properties can use fluorocyclobutane as a well-characterized model system.

Application
Selection Property
Validation Focus
Lead optimization requiring lipophilicity reduction
cis-Fluorocyclobutane scaffold with lowered LogP potential
ADME profile context and metabolic stability improvement
Neuronal ion channel and neurotransmission research
Mono-/tri-fluorinated cyclobutane with modulatory activity
Endpoint-response characterization in synaptic models
Environmentally sustainable rigid foam formulation
Fluorocyclobutane blowing agent with insulation equivalence
Thermal performance and blowing efficiency under processing conditions
Conformational analysis and stereoelectronic effects
Quantified equatorial preference energy bias
Ring-puckering dynamics and substituent effect interpretation

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